molecular formula C21H18N2O5S2 B2541850 (Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 476664-16-1

(Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2541850
CAS No.: 476664-16-1
M. Wt: 442.5
InChI Key: ZRFFCFYMDAAFLL-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-(5-(4-Ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic thiazolidinone derivative offered for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry due to their diverse biological activities. Thiazolidinone scaffolds are frequently investigated for their potential in anticancer research. These derivatives can act on multiple pathways and have shown activity against various human cancer cell lines, including those from colon, breast, and lung cancers . The 4-ethoxybenzylidene moiety, in conjunction with the thioxothiazolidin-4-one core, is a common pharmacophoric feature associated with these biological effects. The benzoic acid portion of the molecule may contribute to its physicochemical properties and binding affinity, potentially influencing the compound's overall bioavailability and target interaction . Beyond oncology, thiazolidinone derivatives are also extensively studied for their antimicrobial and anti-inflammatory properties, making them versatile scaffolds for probe design and the development of next-generation drug candidates . This product is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

3-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-2-28-16-8-6-13(7-9-16)10-17-19(25)23(21(29)30-17)12-18(24)22-15-5-3-4-14(11-15)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFFCFYMDAAFLL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 345.42 g/mol
  • CAS Number : Not specified in the search results.

Structural Components

ComponentDescription
EthoxybenzylideneContributes to lipophilicity and potential receptor binding.
ThioxothiazolidinImparts biological activity related to enzyme inhibition.
Acetamido GroupEnhances solubility and bioavailability.

1. Anti-inflammatory Effects

Research indicates that compounds with thiazolidinone structures can inhibit pro-inflammatory cytokines, reducing inflammation in various models. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

2. Anticancer Properties

Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells. The compound may act by modulating pathways involved in cell survival and proliferation, particularly through interactions with p53 and NF-kB signaling pathways.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Anti-inflammatory Activity

In a study examining the effects of thiazolidinone derivatives, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A recent investigation into the cytotoxic effects of various thiazolidinone derivatives demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 3: Antimicrobial Testing

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit significant antimicrobial properties. For example, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus31.25 µg/ml
Compound BE. coli62.5 µg/ml

This data suggests a promising avenue for developing new antimicrobial agents based on the thiazolidinone scaffold.

Anti-inflammatory Properties

Thiazolidinone derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Synthesis and Evaluation of Thiazolidinone Derivatives
    • A study synthesized various thiazolidinone derivatives, including those related to this compound. The derivatives were tested for antimicrobial and anti-inflammatory activities, showing significant results compared to standard drugs .
  • Pharmacological Screening
    • A comprehensive pharmacological screening of thiazolidinone compounds revealed that certain modifications in the structure enhance biological activity. The compound's ability to modulate inflammatory pathways was particularly noted, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations :

  • Position 3 Functionalization: The acetamido-benzoic acid group in the target compound contrasts with simpler substituents (e.g., cyano or amino groups in ), suggesting tailored solubility or target-binding properties .

Key Observations :

  • Catalysts and Conditions : Anhydrous ZnCl₂ () or piperidine () are common catalysts, but yields vary significantly (24–73%) depending on substituent complexity .

Physicochemical Properties

Melting points and elemental analysis data highlight stability and purity trends:

Compound (Reference) Melting Point (°C) Elemental Analysis (C/H/N, Calculated vs. Found) Reference
Target Compound Not reported Not reported -
1.1.3 () 172–175 C 60.13/60.26; H 4.29/4.45; N 3.51/3.67
1.1.4 () 277–280 C 57.82/58.03; H 4.12/4.27; N 3.37/3.18
24b () Not reported Confirmed by ¹H/¹³C NMR

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 277–280°C in ) correlate with aromatic substituents, suggesting stronger intermolecular forces .
  • Analytical Confirmation: NMR and elemental analysis are standard for verifying thiazolidinone structures, though data gaps exist for the target compound .

Q & A

Q. What are the key synthetic strategies for preparing (Z)-3-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step process involving:

  • Knoevenagel condensation : Refluxing 4-ethoxybenzaldehyde with a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-ylacetic acid) in acetic acid with sodium acetate as a catalyst .
  • Acetylation : Coupling the intermediate with 3-aminobenzoic acid using glacial acetic acid as both solvent and catalyst .
    Optimization Tips :
  • Catalyst loading : Sodium acetate (1.5–2.0 equiv) enhances condensation efficiency .
  • Reflux duration : 3–4 hours balances yield and purity .
  • Solvent choice : Ethanol or DMF-acetic acid mixtures improve solubility of aromatic intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and confirming its Z-configuration?

Methodological Answer :

  • FT-IR : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
  • ¹H-NMR : The Z-configuration is verified by coupling constants (J = 10–12 Hz) between the benzylidene proton and adjacent groups .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S values .
  • UV-Vis : A λmax ~350 nm indicates conjugation in the benzylidene-thiazolidinone system .

Q. How can researchers address poor solubility of this compound in aqueous buffers during bioactivity assays?

Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .
  • Derivatization : Convert the benzoic acid group to a sodium salt via treatment with NaHCO3 to enhance hydrophilicity .
  • Surfactants : Add Tween-80 (0.1% w/v) to stabilize colloidal dispersions .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .
  • Dose adjustment : Account for bioavailability differences by scaling in vitro IC50 values using allometric models .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of thioxothiazolidinone derivatives?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinity for targets like PPAR-γ or COX-2, focusing on the benzylidene-thiazolidinone core .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate with antibacterial IC50.
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to rationalize redox activity in anticancer assays .

Q. How can researchers differentiate between off-target effects and true mechanism-of-action in anticancer studies?

Methodological Answer :

  • Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways altered independently of the hypothesized target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.